molecular formula C16H23NO5 B1644401 2-(4-Ethoxyphenyl)azepane oxalate CAS No. 1177322-26-7

2-(4-Ethoxyphenyl)azepane oxalate

Cat. No. B1644401
CAS RN: 1177322-26-7
M. Wt: 309.36 g/mol
InChI Key: GOOQJMCXDKWBDX-UHFFFAOYSA-N
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Description

“2-(4-Ethoxyphenyl)azepane oxalate” is a chemical compound with the molecular formula C14H21NO·C2H2O4 . It has a molecular weight of 219.32 + (90.03) and a complexity of 259 .


Synthesis Analysis

The synthesis of seven-membered heterocyclic compounds like azepines, azepanes, and azepinones often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described .


Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxyphenyl)azepane oxalate” is represented by the Canonical SMILES: CCOC1=CC=C (C=C1)C2CCCCCN2.C (=O) (C (=O)O)O . The compound has a heavy atom count of 22, a hydrogen bond acceptor count of 6, and a hydrogen bond donor count of 3 .


Chemical Reactions Analysis

The chemical reactions involving seven-membered heterocyclic compounds like azepines, azepanes, and azepinones often involve ring expansion of either five or six-membered compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxyphenyl)azepane oxalate” include a topological polar surface area of 95.9Ų and a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Structural Studies

  • Convenient Strategy for Synthesis : A study described a convenient approach to construct dihydroxylated unsaturated azepanes, which are structurally related to 2-(4-Ethoxyphenyl)azepane oxalate. This synthesis was achieved using a pent-4-enal synthon derived from d-xylose, highlighting the potential for functional group modifications at C-2 in azepanes (Goumain et al., 2012).

  • Structure-Based Optimization : Novel azepane derivatives, similar to 2-(4-Ethoxyphenyl)azepane oxalate, have been evaluated for their protein kinase B (PKB) inhibition, demonstrating the compound's potential in biochemical applications (Breitenlechner et al., 2004).

  • Asymmetric Synthesis : Research on asymmetric syntheses of substituted azepanes, akin to 2-(4-Ethoxyphenyl)azepane oxalate, has been conducted. This work is significant for developing enantioselective pharmaceutical compounds (Lee & Beak, 2006).

Material Science and Polymer Research

  • Biodegradable Polymers : Studies on poly(ether-ester) azo polymers, which share a structural resemblance with 2-(4-Ethoxyphenyl)azepane oxalate, have shown potential for colon-specific drug release materials. This research is relevant in developing targeted drug delivery systems (Samyn et al., 1995).

  • Photochromic Polymers : The synthesis of azobenzene-substituted polythiophenes, related to 2-(4-Ethoxyphenyl)azepane oxalate, has led to the development of novel photochromic polymers. These polymers have potential applications in optical storage and sensing technologies (Lévesque & Leclerc, 1997).

Pharmaceutical and Medicinal Applications

  • Pharmaceutical Significance : Azepane-based compounds, similar to 2-(4-Ethoxyphenyl)azepane oxalate, have shown a variety of pharmacological properties. Over 20 azepane-based drugs are FDA-approved, treating diseases like cancer and Alzheimer's. This review underscores the role of azepanes in drug discovery (Zha et al., 2019).

Future Directions

The future directions for research on “2-(4-Ethoxyphenyl)azepane oxalate” and similar compounds could involve further exploration of their biological properties, as this area is not extensively explored and reported in the literature . There is much scope for researchers in the field of N-containing seven-membered heterocycles .

properties

IUPAC Name

2-(4-ethoxyphenyl)azepane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.C2H2O4/c1-2-16-13-9-7-12(8-10-13)14-6-4-3-5-11-15-14;3-1(4)2(5)6/h7-10,14-15H,2-6,11H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOQJMCXDKWBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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